Acepromazine-d6 Maleate
Acepromazine-d6 Maleate
Acepromazine Maleate is the maleate salt of acepromazine, a phenothiazine derivative with depressant effect on the central nervous system. Acepromazine acts as a dopamine receptor antagonist in the CNS, thereby causing sedation, muscular relaxation and a reduction in spontaneous activity. Its fast-acting neuroleptic effect with low toxicity is of particular value in veterinary medicine.
A phenothiazine that is used in the treatment of PSYCHOSES.
See also: Acepromazine (has active moiety).
A phenothiazine that is used in the treatment of PSYCHOSES.
See also: Acepromazine (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
1331655-50-5
VCID:
VC0117564
InChI:
InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula:
C23H26N2O5S
Molecular Weight:
442.5 g/mol
Acepromazine-d6 Maleate
CAS No.: 1331655-50-5
Cat. No.: VC0117564
Molecular Formula: C23H26N2O5S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acepromazine Maleate is the maleate salt of acepromazine, a phenothiazine derivative with depressant effect on the central nervous system. Acepromazine acts as a dopamine receptor antagonist in the CNS, thereby causing sedation, muscular relaxation and a reduction in spontaneous activity. Its fast-acting neuroleptic effect with low toxicity is of particular value in veterinary medicine. A phenothiazine that is used in the treatment of PSYCHOSES. See also: Acepromazine (has active moiety). |
|---|---|
| CAS No. | 1331655-50-5 |
| Molecular Formula | C23H26N2O5S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |
| Standard InChI | InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | FQRHOOHLUYHMGG-BTJKTKAUSA-N |
| Isomeric SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O |
| SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |
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